Cas no 1505059-71-1 (4,5-dichloro-2-methanesulfonylaniline)

1505059-71-1 structure
Productnaam:4,5-dichloro-2-methanesulfonylaniline
CAS-nummer:1505059-71-1
MF:C7H7Cl2NO2S
MW:240.106978654861
MDL:MFCD23881004
CID:4602803
PubChem ID:80349948
4,5-dichloro-2-methanesulfonylaniline Chemische en fysische eigenschappen
Naam en identificatie
-
- 4,5-dichloro-2-methanesulfonylaniline
-
- MDL: MFCD23881004
- Inchi: 1S/C7H7Cl2NO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3
- InChI-sleutel: QLBPZTOZFWUFON-UHFFFAOYSA-N
- LACHT: C1(N)=CC(Cl)=C(Cl)C=C1S(C)(=O)=O
4,5-dichloro-2-methanesulfonylaniline Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-307249-5.0g |
4,5-dichloro-2-methanesulfonylaniline |
1505059-71-1 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
Chemenu | CM473064-1g |
4,5-dichloro-2-methanesulfonylaniline |
1505059-71-1 | 95%+ | 1g |
$1262 | 2023-02-26 | |
Ambeed | A1090681-1g |
4,5-Dichloro-2-methanesulfonylaniline |
1505059-71-1 | 95% | 1g |
$755.0 | 2024-04-23 | |
Enamine | EN300-307249-1.0g |
4,5-dichloro-2-methanesulfonylaniline |
1505059-71-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Enamine | EN300-307249-0.25g |
4,5-dichloro-2-methanesulfonylaniline |
1505059-71-1 | 95.0% | 0.25g |
$524.0 | 2025-03-19 | |
Aaron | AR01B7N3-50mg |
4,5-dichloro-2-methanesulfonylaniline |
1505059-71-1 | 95% | 50mg |
$362.00 | 2025-02-09 | |
Aaron | AR01B7N3-500mg |
4,5-dichloro-2-methanesulfonylaniline |
1505059-71-1 | 95% | 500mg |
$1158.00 | 2025-02-09 | |
Aaron | AR01B7N3-2.5g |
4,5-dichloro-2-methanesulfonylaniline |
1505059-71-1 | 95% | 2.5g |
$2873.00 | 2023-12-16 | |
Aaron | AR01B7N3-10g |
4,5-dichloro-2-methanesulfonylaniline |
1505059-71-1 | 95% | 10g |
$6275.00 | 2023-12-16 | |
Aaron | AR01B7N3-5g |
4,5-dichloro-2-methanesulfonylaniline |
1505059-71-1 | 95% | 5g |
$4240.00 | 2023-12-16 |
4,5-dichloro-2-methanesulfonylaniline Gerelateerde literatuur
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
5. Book reviews
1505059-71-1 (4,5-dichloro-2-methanesulfonylaniline) Gerelateerde producten
- 477871-44-6(3-(Difluoromethyl)-8-(trifluoromethyl)1,2,4triazolo4,3-apyridine)
- 22577-14-6(2-(prop-2-en-1-yloxy)acetic acid)
- 2159181-12-9(Thiomorpholine-2,4-dicarboxylic acid 4-benzyl ester)
- 1443288-10-5(1-(3-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine)
- 536710-65-3(2-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 868214-46-4(4-methyl-N-{2,2,2-trichloro-1-(pyridin-2-yl)aminoethyl}benzamide)
- 3632-91-5(Magnesium Gluconate Hydrate)
- 301224-25-9(2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 21626-93-7(2-(bromomethyl)-5-nitrobenzoic acid)
- 19727-83-4(6-Nitroindoline)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1505059-71-1)4,5-dichloro-2-methanesulfonylaniline

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):680.0